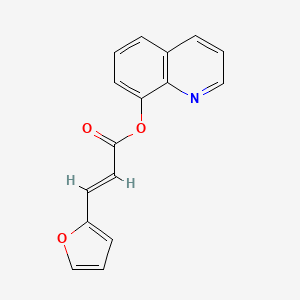
quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate is an organic compound that features a quinoline moiety linked to a furan ring via a propenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate typically involves the esterification of quinolin-8-ol with (E)-3-(furan-2-yl)prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and furan derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions include oxidized quinoline and furan derivatives, reduced forms of the compound, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Quinolin-8-yl (E)-3-(thiophen-2-yl)prop-2-enoate
- Quinolin-8-yl (E)-3-(pyridin-2-yl)prop-2-enoate
- Quinolin-8-yl (E)-3-(benzofuran-2-yl)prop-2-enoate
Uniqueness
Quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate is unique due to the presence of both quinoline and furan rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
334501-57-4 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
quinolin-8-yl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C16H11NO3/c18-15(9-8-13-6-3-11-19-13)20-14-7-1-4-12-5-2-10-17-16(12)14/h1-11H/b9-8+ |
InChI Key |
DTRRCZYJQSFXOH-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC(=O)/C=C/C3=CC=CO3)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C=CC3=CC=CO3)N=CC=C2 |
solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


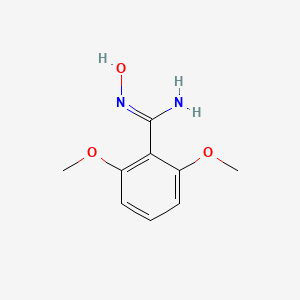
![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
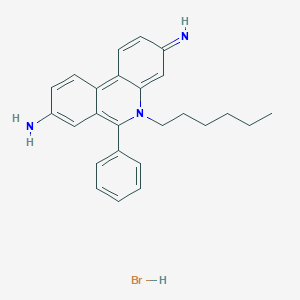
![ethyl {[3-(4-methoxyphenyl)-4-oxido-2-oxoquinoxalin-1(2H)-yl]oxy}acetate](/img/structure/B14167426.png)
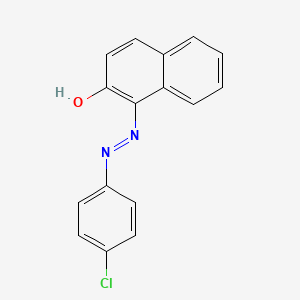
![4-Oxo-4-[2-[3-(4-propan-2-yloxyphenyl)propanoyl]hydrazinyl]butanoic acid](/img/structure/B14167448.png)
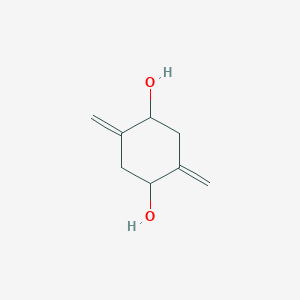
![2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14167454.png)
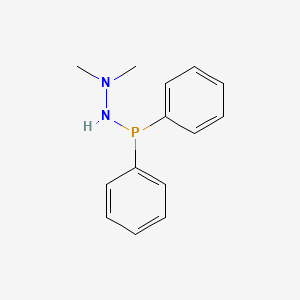
![N-(2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B14167465.png)
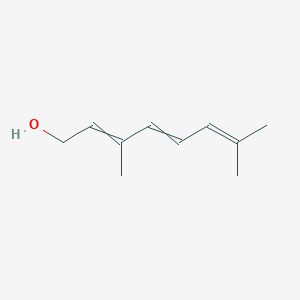
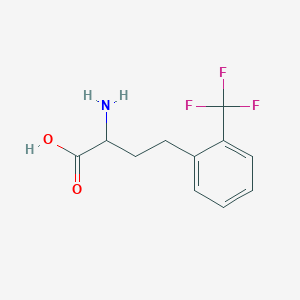
![Acetamide, N,N'-[2-[[2-[bis[(4-methoxyphenyl)methyl]amino]-4,6-diethoxy-5-pyrimidinyl]thio]-4,6-pyrimidinediyl]bis-](/img/structure/B14167480.png)
![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
